3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of halogenated pyridines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation, nitration, and etherification reactions. The starting materials might include chlorinated pyridines and nitrophenols. The reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions might convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction might yield amino derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-methylpyridine
- 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-ethylpyridine
Comparison
Compared to similar compounds, 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine might exhibit unique properties due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it more effective in certain applications.
Properties
CAS No. |
147345-63-9 |
---|---|
Molecular Formula |
C12H5Cl2F3N2O3 |
Molecular Weight |
353.08 g/mol |
IUPAC Name |
3-chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-8-4-7(1-2-10(8)19(20)21)22-11-9(14)3-6(5-18-11)12(15,16)17/h1-5H |
InChI Key |
JRQPTXWLEOMUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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